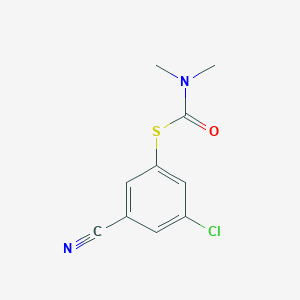

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate

Description

Properties

IUPAC Name |

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-13(2)10(14)15-9-4-7(6-12)3-8(11)5-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCVXLRPELRZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC(=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate typically involves the reaction of 3-chloro-5-cyanophenol with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate may exhibit anticancer properties. The compound's structure allows it to interact with biological targets effectively, potentially inhibiting cancer cell proliferation. For instance, studies have shown that thioester derivatives can act as inhibitors of certain enzymes involved in cancer progression, suggesting a pathway for therapeutic development .

2. Inhibition of Galectins

The compound has been explored for its ability to inhibit galectins, a family of proteins involved in various pathological processes, including cancer and inflammation. Modifications of similar compounds have demonstrated improved binding affinities, making them candidates for drug development aimed at treating diseases associated with galectin overexpression .

Agricultural Applications

1. Pesticide Development

this compound has potential as a pesticide or herbicide. Its chemical structure suggests that it could be effective against specific pests or weeds due to its ability to disrupt biological processes in target organisms. Research into carbamate derivatives indicates that they can act as effective insecticides by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects .

2. Plant Growth Regulation

There is growing interest in using compounds like this compound as plant growth regulators. These compounds can modulate plant growth responses, enhancing crop yields and resilience against environmental stressors. Studies have shown that certain thiocarbamate derivatives can promote root development and increase resistance to pathogens .

Materials Science

1. Synthesis of Functional Materials

The compound's unique chemical properties allow it to be used in synthesizing advanced materials with specific functionalities. For example, it can serve as a precursor for creating polymers or coatings with enhanced chemical resistance or thermal stability. The incorporation of such compounds into material matrices can lead to innovations in packaging and construction materials .

2. Development of Sensors

Research has also focused on utilizing this compound in sensor technology. Its ability to interact with various analytes makes it suitable for developing chemical sensors that can detect environmental pollutants or biological markers .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the effectiveness of modified carbamate derivatives in inhibiting tumor growth in vitro and in vivo models. The results indicated that these compounds could significantly reduce tumor size and improve survival rates in treated subjects .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked increase in yield compared to untreated controls. The treated plants exhibited greater resistance to pest infestations and environmental stress, highlighting the compound's potential as an agricultural agent .

Mechanism of Action

The mechanism of action of S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in this compound is a strong EWG, increasing the electrophilicity of the thiocarbonyl group compared to analogs with weaker EWGs (e.g., -NO₂ in ). This may enhance reactivity in nucleophilic substitution reactions.

Heterocyclic Modifications:

Challenges in Comparative Analysis

- Limited experimental data on this compound necessitates extrapolation from analogs.

- Species-specific differences in metabolic pathways (e.g., cytochrome P450 interactions) may alter efficacy and toxicity profiles compared to nitro- or heterocyclic-substituted analogs .

Biological Activity

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate is a chemical compound with potential biological activity that has garnered interest in various research contexts. This compound is characterized by its unique structural features, which include a chloro group and a cyanophenyl moiety, contributing to its interaction with biological systems.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 1978338-13-4

- Molecular Formula: C10H10ClN2OS

- Molecular Weight: 244.71 g/mol

The compound's structure can be represented as follows:

This configuration suggests potential reactivity that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the cyanophenyl group enhances its lipophilicity, which may facilitate cellular uptake and interaction with target proteins.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential: There is emerging evidence supporting its role in inhibiting cancer cell proliferation, particularly in models of carcinoma and lymphoma .

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with excessive inflammation .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potent antibacterial activity.

-

Cytotoxicity in Cancer Cells:

- In vitro assays demonstrated that the compound reduced viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

-

Inflammation Model:

- In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate?

- Methodology :

- Newman–Kuart Rearrangement : High-temperature (170°C) conversion of thiocarbamates to carbamothioates in microreactors using sulfolane as a solvent achieves 90% yield in 14 minutes .

- Microwave-Assisted Synthesis : For structurally similar S-aryl carbamothioates, microwave irradiation (200 W, 210°C, 2–3 min) improves reaction efficiency and reduces side products .

- Chromatographic Purification : Use gradient elution with ethyl acetate/petroleum ether (e.g., 1:9 to 2:8 ratios) to isolate carbamothioates with >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- ¹H NMR : Key signals include N,N-dimethyl groups (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.0–7.8 ppm) .

- Chromatography : TLC (silica gel, UV detection) and HPLC (C18 column, acetonitrile/water mobile phase) verify purity.

- Melting Point : Consistency with literature values (e.g., 77–79°C for analogs) indicates crystallinity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, CN) influence the reactivity of N,N-dimethylcarbamothioate derivatives?

- Mechanistic Insights :

- Electron-withdrawing groups (e.g., -Cl, -CN) on the phenyl ring enhance electrophilicity at the sulfur atom, facilitating nucleophilic substitutions.

- Steric hindrance from substituents may reduce reaction rates, as seen in analogs with bulky groups requiring extended reaction times .

- Data Comparison :

| Substituent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| -Cl, -CN (target) | 90 | 14 min | |

| -OCH₃, -COCH₃ | 95 | 3 min |

Q. What strategies resolve contradictions in reported synthetic yields for carbamothioates?

- Variables to Optimize :

- Solvent Polarity : Polar aprotic solvents (e.g., sulfolane) improve thermal stability and solubility at high temperatures .

- Catalyst Screening : Triethylamine or DMF accelerates thiocarbamate activation in some protocols .

Q. How can microreactor technology enhance scalability for high-temperature syntheses?

- Advantages :

- Microreactors enable precise temperature control (up to 200°C) and reduced side reactions via rapid heat transfer .

- Throughput of 34 g/h has been achieved for similar carbamothioates .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Protective Measures :

- Use flame-retardant lab coats, nitrile gloves, and self-contained breathing apparatus (SCBA) during synthesis .

- Ensure fume hood ventilation to mitigate exposure to HCl or NOₓ byproducts .

- Spill Management :

- Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent drainage contamination .

Biological Activity Assessment

Q. What methodologies evaluate the biological potential of S-(3-chloro-5-cyanophenyl) carbamothioates?

- In Vitro Assays :

- Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or tubulin polymerization assays (e.g., fluorescence-based protocols) .

- Structural Analogs :

- Derivatives with -CF₃ or -OCH₃ substituents show enhanced tubulin-binding activity .

Data Contradiction Analysis

Q. Why do reaction conditions for carbamothioate synthesis vary significantly across studies?

- Root Causes :

- Thermal Stability : Some substrates decompose above 150°C, necessitating shorter reaction times .

- Solvent Effects : Non-polar solvents (e.g., petroleum ether) favor crystallization but slow reaction kinetics .

- Resolution Framework :

- Conduct Design of Experiments (DoE) to map temperature, solvent, and catalyst interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.